Cas no 2127109-84-4 (Ropsacitinib)

Ropsacitinib structure
Produktname:Ropsacitinib
Ropsacitinib Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Tyk2-IN-8
- Tyk2-IN-9
- BDBM305820
- BDBM305821
- BCP33615
- US10144738, Example 19
- US10144738, Example 20
- (1r,3r)-3-(Cyanomethyl)-3-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutane-1-carbonitrile
- (1s,3s)-3-(Cyanomethyl)-3-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutane-1-carbonitrile
- cis-3-(Cyanomethyl)-3-{4-[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]-1H-pyrazol-1-yl}c
- PF-06826647
- SCHEMBL19253418
- AC-36458
- SCHEMBL19271747
- CS-0101462
- compound 22 [PMID: 32787094]
- DA-58822
- SCHEMBL19253420
- TS-07904
- trans-3-Cyano-1-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo(1,5-a)pyrazin-4-yl)- 1H-pyrazol-1-yl)-cyclobutaneacetonitrile
- PF647
- AKOS040740478
- GTPL11613
- HY-126290A
- Ropsacitinib [WHO-DD]
- trans-3-(Cyanomethyl)-3-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutanecarbonitrile
- WHO 11834
- UNII-HY5SOV7O0Q
- AKOS040740479
- HY-126290
- ROPSACITINIB [INN]
- CS-0114967
- HY5SOV7O0Q
- PF-06826647( Tyk2-IN-8)
- 2127109-85-5
- Ropsacitinib (USAN)
- DA-58823
- 2127109-84-4
- PF-647
- D12056
- 3-(cyanomethyl)-3-{4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl}cyclobutane-1-carbonitrile
- EX-A4020
- PF06826647
- Ropsacitinib
- CHEMBL4459585
- Ropsacitinib [USAN]
- (1r,3r)-3-(cyanomethyl)-3-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutanecarbonitrile
- CHEMBL4740298
- Cyclobutaneacetonitrile, 3-cyano-1-(4-(6-(1-methyl-1H-pyrazol-4- yl)pyrazolo(1,5-a)pyrazin-4-yl)-1H-pyrazol-1-yl)-, trans-
- 3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile
- SCHEMBL19276506
-
- Inchi: 1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3
- InChI-Schlüssel: XPLZTJWZDBFWDE-UHFFFAOYSA-N
- Lächelt: N1(C=C(C2C3=CC=NN3C=C(C3C=NN(C)C=3)N=2)C=N1)C1(CC#N)CC(C#N)C1
Berechnete Eigenschaften
- Genaue Masse: 383.16069158g/mol
- Monoisotopenmasse: 383.16069158g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 4
- Komplexität: 716
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topologische Polaroberfläche: 113
Ropsacitinib Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A1275148-5mg |
trans-3-(Cyanomethyl)-3-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutanecarbonitrile |
2127109-84-4 | 99% | 5mg |
$155.0 | 2025-02-20 | |
DC Chemicals | DC39100-100 mg |
PF-06826647( Tyk2-IN-8) |
2127109-84-4 | >98% | 100mg |
$400.0 | 2022-02-28 | |
ChemScence | CS-0101462-50mg |
PF-06826647 |
2127109-84-4 | 99.82% | 50mg |
$2550.0 | 2021-09-02 | |
DC Chemicals | DC39100-1 g |
PF-06826647( Tyk2-IN-8) |
2127109-84-4 | >98% | 1g |
$1350.0 | 2022-02-28 | |
DC Chemicals | DC39100-250 mg |
PF-06826647( Tyk2-IN-8) |
2127109-84-4 | >98% | 250mg |
$750.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S9676-5mg |
Ropsacitinib (PF-06826647) |
2127109-84-4 | 99.48% | 5mg |
¥5700.13 | 2023-09-15 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59936-500mg |
Tyk2-IN-8 |
2127109-84-4 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
Ambeed | A1275148-100mg |
trans-3-(Cyanomethyl)-3-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazol-1-yl)cyclobutanecarbonitrile |
2127109-84-4 | 99% | 100mg |
$1436.0 | 2025-02-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59936-100mg |
Tyk2-IN-8 |
2127109-84-4 | 98% | 100mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-0101462-5mg |
PF-06826647 |
2127109-84-4 | 99.82% | 5mg |
$550.0 | 2021-09-02 |
Ropsacitinib Verwandte Literatur
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Srinivas Rangarajan,Robert R. O. Brydon,Aditya Bhan,Prodromos Daoutidis Green Chem., 2014,16, 813-823
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
A. S. Kucherenko,V. G. Lisnyak,S. V. Kochetkov,S. G. Zlotin Org. Biomol. Chem., 2016,14, 9751-9759
2127109-84-4 (Ropsacitinib) Verwandte Produkte
- 41351-30-8(2,4-Dimethoxy-4’-hydroxybenzophenone)
- 101866-88-0(benzyl N-cyclohexyl-N-(3-hydroxypropyl)carbamate)
- 2228653-02-7(1-{1-3-nitro-5-(trifluoromethyl)phenylcyclopropyl}cyclopropan-1-amine)
- 1457181-77-9(methyl 2-{4-(methylsulfamoyl)-2-nitrophenylamino}acetate)
- 2137565-20-7(2-{2-[(3,4-Difluorophenyl)methyl]cyclopropyl}ethan-1-amine)
- 921787-04-4(3-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-methylbenzene-1-sulfonamide)
- 2172024-09-6(2-({3-chloro-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)propanoic acid)
- 2229430-80-0(2-hydroxy-3-(2-methoxy-4-methylphenyl)-3-methylbutanoic acid)
- 1221722-08-2(3-(4-Methoxyphenyl)-2-methylbenzoic acid)
- 2168690-00-2(3-ethenyl-N-propylcyclohexan-1-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:2127109-84-4)cis-3-(Cyanomethyl)-3-{4-[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]-1H-pyrazol-1-yl}cyclobutanecarbonitrile

Reinheit:99%/99%/99%
Menge:10mg/50mg/100mg
Preis ($):249.0/809.0/1292.0